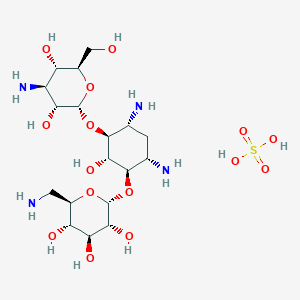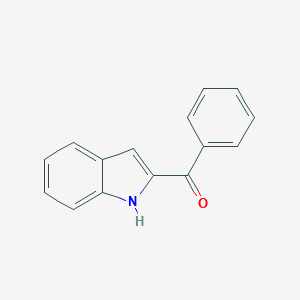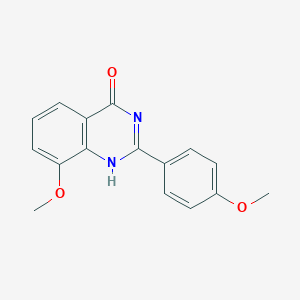
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one involves the inhibition of various enzymes, including protein kinase and tyrosine kinase. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of these enzymes by 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one leads to the suppression of cell proliferation and induction of apoptosis, which makes it a potential candidate for the development of anti-cancer drugs.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one have been studied extensively. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of certain enzymes, such as protein kinase and tyrosine kinase, which are involved in various cellular processes. These properties make 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one a promising candidate for the development of novel therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one in lab experiments is its unique structure and properties, which make it a promising candidate for various research studies. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one. One of the main directions is the development of novel therapeutic agents based on this compound. This includes the development of anti-cancer drugs, anti-inflammatory drugs, and anti-angiogenic drugs. Another direction is the study of its potential applications in other fields, such as material science and nanotechnology. Overall, the unique structure and properties of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one make it a promising candidate for various research studies, and further research in this area is warranted.
Synthesemethoden
The synthesis of 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one involves several steps. The first step is the condensation of 4-methoxyaniline with ethyl acetoacetate in the presence of a base to form 4-(ethoxycarbonyl)-2-methoxyphenylamine. This intermediate is then reacted with 2-chloro-3-formylquinazoline in the presence of a base to form 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one. The final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been shown to inhibit the activity of certain enzymes, such as protein kinase and tyrosine kinase, which are involved in various cellular processes. These properties make 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one a promising candidate for the development of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
1036-50-6 |
|---|---|
Produktname |
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one |
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
8-methoxy-2-(4-methoxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)15-17-14-12(16(19)18-15)4-3-5-13(14)21-2/h3-9H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
QUWZBGKVPVWAEZ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC)C(=O)N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Synonyme |
4(1H)-Quinazolinone, 8-methoxy-2-(4-methoxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



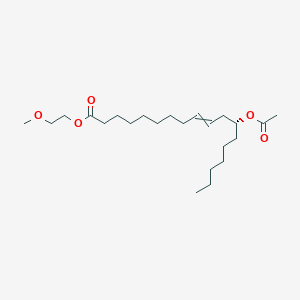
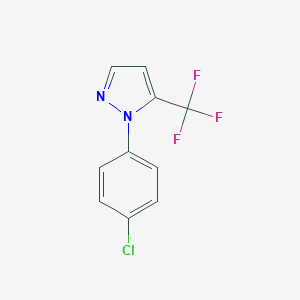
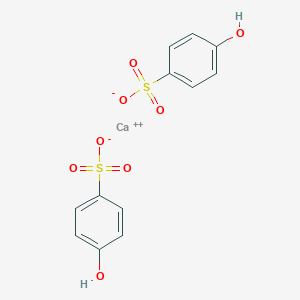
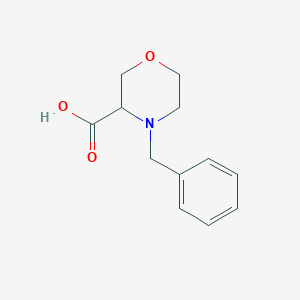
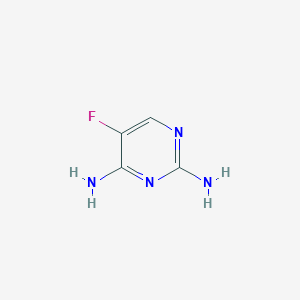
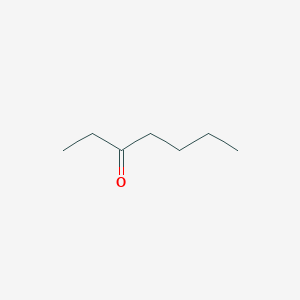
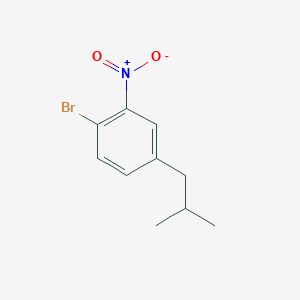
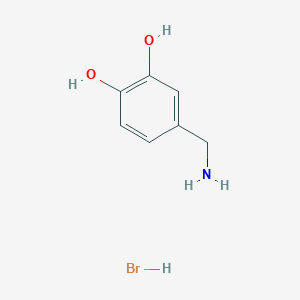

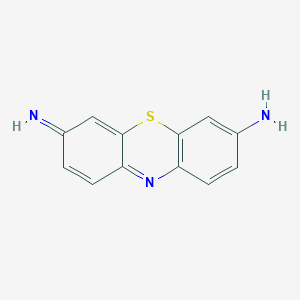
![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)
![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)
